benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate

Bioanalysis Isotope Dilution Mass Spectrometry Pharmacokinetics

Benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate (CAS 1215476-69-9), also known as [2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester, is a stable isotope-labeled pharmaceutical intermediate specifically employed in the preparation of isotopically labeled Lapatinib. This compound features a dual-labeling pattern, with two carbon-13 atoms and one nitrogen-15 atom incorporated into the ethyl carbamate backbone, resulting in a molecular formula of C9(13C)2H15(15N)O4S and a molecular weight of 260.28 g/mol.

Molecular Formula C11H15NO4S
Molecular Weight 260.282
CAS No. 1215476-69-9
Cat. No. B565347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate
CAS1215476-69-9
Synonyms[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Phenylmethyl Ester; 
Molecular FormulaC11H15NO4S
Molecular Weight260.282
Structural Identifiers
SMILESCS(=O)(=O)CCNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C11H15NO4S/c1-17(14,15)8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)/i7+1,8+1,12+1
InChIKeyGBZPEWCCUWBQKF-CTYYVGBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate (CAS 1215476-69-9): A Defined 13C2,15N-Labeled Lapatinib Intermediate for Quantitative Bioanalysis


Benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate (CAS 1215476-69-9), also known as [2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester, is a stable isotope-labeled pharmaceutical intermediate specifically employed in the preparation of isotopically labeled Lapatinib . This compound features a dual-labeling pattern, with two carbon-13 atoms and one nitrogen-15 atom incorporated into the ethyl carbamate backbone, resulting in a molecular formula of C9(13C)2H15(15N)O4S and a molecular weight of 260.28 g/mol . It is supplied as a white solid with a purity exceeding 98%, soluble in dichloromethane and ethyl acetate, and is utilized exclusively as a building block for synthesizing labeled Lapatinib, a dual tyrosine kinase inhibitor, for use as an internal standard in quantitative LC-MS/MS methods .

Why Unlabeled [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester Cannot Substitute for the 13C2,15N-Labeled Intermediate in Regulated Bioanalysis


The unlabeled analog, [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester (CAS 146698-94-4), shares an identical chemical structure but lacks the stable heavy isotopes . This fundamental difference renders it unsuitable for the primary application of the labeled compound: serving as a precursor to a mass spectrometry (MS) internal standard. A critical study on Lapatinib quantification demonstrated that only a stable isotope-labeled internal standard could correct for interindividual variability in extraction recovery from patient plasma, which varied up to 3.5-fold across different donors; a non-isotope-labeled standard failed to achieve this correction [1]. Substituting the unlabeled intermediate leads to a final Lapatinib molecule that is indistinguishable from the analyte by MS, eliminating its utility for isotope dilution mass spectrometry, a cornerstone of accurate pharmacokinetic and metabolic profiling [1].

Quantitative Differentiation of Benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate Against its Closest Analogs


Mass Difference of +3.0 Da Versus Unlabeled Analog Enables Definitive MS Separation for Isotope Dilution Assays

The target compound, benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate, possesses a molecular weight of 260.28 g/mol due to its 13C2,15N labeling . This is precisely 2.97 Da heavier than the most common unlabeled analog, [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester (CAS 146698-94-4), which has a molecular weight of 257.31 g/mol [1]. This mass shift is sufficient to avoid isotopic cross-talk with the natural abundance M+3 isotope peak of the unlabeled molecule, a critical requirement for use as a precursor to a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS workflows [2].

Bioanalysis Isotope Dilution Mass Spectrometry Pharmacokinetics

Dual 13C2,15N Design Offers Superior Spectral Purity Over Single-Labeled Alternatives for Demanding Metabolic Tracing Studies

The compound's simultaneous incorporation of two carbon-13 atoms and one nitrogen-15 atom creates a unique isotopic signature that is highly distinct from endogenous materials . In contrast, a hypothetical single-isotope analog (e.g., 13C2-only or 15N-only benzyl carbamate) would provide a smaller mass shift and less unambiguous identification in complex biological matrices. The dual-labeling strategy enhances signal specificity in both MS and NMR applications, as it generates a characteristic isotopic pattern that minimizes false positive signals from naturally occurring isotopes or other labeled compounds . This is particularly advantageous when tracking the metabolic fate of the carbamate moiety in in vitro or in vivo systems.

Metabolic Profiling ADME Studies NMR Spectroscopy

Certified Purity of >98% Matches the High-End Specification of the Unlabeled Benchmark, Ensuring No Compromise in Downstream Synthetic Yield

The labeled intermediate is supplied with a certified purity of >98% . This specification is directly comparable to the highest purity grades of the unlabeled analog, which are typically offered at 98% . This equivalence is crucial because a lower purity in a labeled precursor could lead to a lower yield of the final expensive labeled Lapatinib, significantly increasing cost-per-experiment. By meeting the same purity threshold, the labeled compound ensures that switching from an unlabeled to a labeled synthesis route does not introduce additional purification challenges or compromise the integrity of the final internal standard.

Organic Synthesis Quality Control Reference Standard

Established Commercial Availability and Defined Cost Structure Enables Direct Procurement for Project Planning

Unlike a custom-synthesized labeled intermediate, benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate is a catalog product from multiple reputable suppliers, such as Santa Cruz Biotechnology (sc-213687) and Toronto Research Chemicals (M326232) [1]. The price for a 1 mg unit is publicly listed at $190.00 from TRC, with a larger 10 mg size available for $1,499.00, providing a clear cost framework for grant and project proposals [1]. In comparison, the unlabeled analog is available at a bulk price of approximately $100/kg, but this cost advantage is irrelevant for the intended bioanalytical application. The key comparator for procurement is other custom-labeled precursors, for which synthesis lead times can be 4-8 weeks, whereas catalog items are available for immediate shipment.

Research Procurement Budget Planning Catalog Standards

High-Value Application Scenarios for Benzyl N-(2-methylsulfonyl(1,2-13C2)ethyl)carbamate (CAS 1215476-69-9) in Drug Development


Synthesis of a Lapatinib-13C2,15N Internal Standard for Regulated Therapeutic Drug Monitoring (TDM) Assays

A clinical pharmacology laboratory developing a validated LC-MS/MS method for Lapatinib in patient plasma can utilize this intermediate to synthesize Lapatinib-13C2,15N. As demonstrated, a stable isotope-labeled internal standard is essential for correcting the high inter-patient variability in extraction recovery, which can vary by up to 3.5-fold [1]. The precise +3.0 Da mass shift of the final product, originating from this intermediate, ensures no cross-talk with the analyte, thereby satisfying the specificity requirements of FDA and EMA bioanalytical method validation guidelines .

Preparation of a Labeled Metabolite Standard for Reactive Metabolite Profiling in Drug Safety Studies

Lapatinib is known to form a potentially reactive and hepatotoxic O-debenzylated metabolite [1]. By using this 13C2,15N-labeled intermediate as a building block, a pharmaceutical company's DMPK department can synthesize the labeled drug substance to perform high-resolution mass spectrometry-based metabolite profiling. The dual-label ensures that even low-abundance reactive metabolites can be definitively traced back to the parent compound amidst a complex background of endogenous biological molecules, providing unambiguous evidence for or against a proposed mechanism of toxicity .

Accelerated Method Development in a CRO Using Off-the-Shelf Labeled Building Blocks

A Contract Research Organization (CRO) bidding on a project to analyze Lapatinib in a large clinical trial can specify this catalog-available intermediate as a starting material for their internal standard synthesis. The published purity of >98% matches the unlabeled benchmark, ensuring no unexpected loss of yield during the final synthetic step . The immediate commercial availability from suppliers like TRC eliminates the 4-8 week custom synthesis lead time, allowing the CRO to deliver a fully validated method to the sponsor on a significantly compressed timeline and at a predictable cost [2].

Stable Isotope Dilution Analysis for Environmental Fate Studies of Carbamate Xenobiotics

Environmental chemistry researchers investigating the persistence and degradation of carbamate-based compounds can use this intermediate as a labeled surrogate or direct tracer for [2-(Methylsulfonyl)ethyl]carbamic acid derivatives. The unique 13C2,15N isotopic fingerprint allows for its unequivocal detection and quantification at trace levels in complex environmental matrices like soil and water, enabling precise fate and transport modeling that is impossible with the unlabeled compound [1].

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